1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and ethyl groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-ethylbenzyl alcohol to introduce the bromomethyl group, followed by chlorination to obtain the final product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus trichloride for chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloropropanone groups make the compound susceptible to nucleophilic substitution reactions. .
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a carboxylic acid.
Scientific Research Applications
1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity makes the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
1-(4-(Bromomethyl)-3-ethylphenyl)-3-chloropropan-1-one can be compared to similar compounds such as:
1-(4-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(4-(Bromomethyl)-3-methylphenyl)-3-chloropropan-1-one:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Understanding its preparation methods, chemical reactions, and applications can pave the way for further research and development.
Properties
Molecular Formula |
C12H14BrClO |
---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-7-10(12(15)5-6-14)3-4-11(9)8-13/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
AGKJEDCLHPRSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
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